5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine
Description
Structural Significance of this compound in Heterocyclic Chemistry
The molecular architecture of this compound (C₁₂H₆Cl₂FN₃; molecular weight 298.1 g/mol) features three strategic modifications:
- 5,7-Dichloro Substitution : Chlorine atoms at positions 5 and 7 induce electron withdrawal, stabilizing the π-system and enhancing electrophilic reactivity for subsequent cross-coupling reactions. This substitution pattern also creates hydrogen-bonding interactions with kinase hinge regions, as observed in EGFR and CDK2 inhibition.
- 2-(3-Fluorophenyl) Group : The meta-fluorine on the phenyl ring at position 2 reduces metabolic oxidation while maintaining optimal logP values (calculated 3.1 ± 0.2) for blood-brain barrier penetration. Crystallographic studies show fluorine’s edge-on interactions with hydrophobic kinase pockets improve binding specificity.
- Pyrazolo[1,5-a]Pyrimidine Core : The fused bicyclic system adopts a nearly planar conformation (dihedral angle < 5° between rings), facilitating π-stacking with tyrosine residues in enzymatic active sites.
Recent synthetic breakthroughs enable efficient production of this compound via:
- Microwave-Assisted One-Pot Synthesis : Combining cyclocondensation of β-enaminones with NH-5-aminopyrazoles followed by electrophilic chlorination, achieving yields >85% in <30 minutes.
- Regioselective Functionalization : Sequential substitution at position 7 with morpholine or other amines under mild conditions (K₂CO₃, DMF, 25°C).
Table 1 : Key Physicochemical Properties of this compound
Historical Evolution of Pyrazolo[1,5-A]Pyrimidine-Based Pharmacophores
The development of pyrazolo[1,5-a]pyrimidines as pharmacophores spans three key phases:
- Early Exploration (1980s–2000s) : Initial syntheses focused on unsubstituted cores for antiviral applications, limited by poor bioavailability. The discovery of 5-aminopyrazolo[1,5-a]pyrimidine as a CK2 inhibitor (IC₅₀ = 2.1 µM) marked the first kinase-targeted derivative.
- Halogenation Era (2010–2020) : Introduction of chloro/bromo substituents at positions 5 and 7 improved potency, exemplified by 5,7-dichloropyrazolo[1,5-a]pyrimidine’s 30-fold enhanced affinity for B-RafV600E (IC₅₀ = 68 nM vs. 2.1 µM for parent compound).
- Aromatic Functionalization (2020–Present) : Adding fluorophenyl groups at position 2 addressed off-target effects, with 5,7-dichloro-2-(3-fluorophenyl) derivatives showing <10% activity against non-target kinases in selectivity panels.
Modern structure-activity relationship (SAR) studies reveal:
Properties
CAS No. |
1159982-01-0 |
|---|---|
Molecular Formula |
C12H6Cl2FN3 |
Molecular Weight |
282.10 g/mol |
IUPAC Name |
5,7-dichloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-2-1-3-8(15)4-7/h1-6H |
InChI Key |
GOXSCBNFLRBTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=C2)N=C(C=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrazolo[1,5-a]pyrimidine Core
A key intermediate in the synthesis is 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine , which is obtained by chlorination of the corresponding 5,7-dihydroxy derivative using phosphorus oxychloride (POCl₃). This reaction typically proceeds with moderate to good yields (around 61%) and is selective for the 5 and 7 positions on the pyrazolo[1,5-a]pyrimidine ring system.
| Step | Reactant | Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Chlorination | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
Nucleophilic Substitution at the 7-Chloro Position
The chlorine atom at position 7 is highly reactive and can be selectively substituted by nucleophiles such as morpholine in the presence of potassium carbonate at room temperature, yielding intermediates that serve as precursors for further functionalization.
| Step | Reactant | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine + K₂CO₃ | 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | 94 |
Introduction of the 3-Fluorophenyl Group via Suzuki Coupling
The 3-fluorophenyl substituent at position 2 is introduced through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples the halogenated pyrazolo[1,5-a]pyrimidine intermediate with 3-fluorophenylboronic acid under mild conditions, providing the desired 2-(3-fluorophenyl) substitution with high selectivity and good yields.
| Step | Reactant | Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| Suzuki coupling | 7-Morpholino-5-chloro-2-chloropyrazolo[1,5-a]pyrimidine | 3-Fluorophenylboronic acid | Pd catalyst | This compound | 80–90 (typical range) |
Alternative Synthetic Routes and Cyclization Approaches
Other synthetic routes involve cyclization reactions of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds, leading to the pyrazolo[1,5-a]pyrimidine core. These methods utilize microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. Although these methods are more general for pyrazolo[1,5-a]pyrimidines, they provide a foundation for synthesizing derivatives like the 5,7-dichloro-2-(3-fluorophenyl) substituted compound.
Detailed Reaction Scheme Summary
Research Outcomes and Yields
- The chlorination step with phosphorus oxychloride is moderately efficient with yields around 60–65%, which is consistent across various substituted pyrazolo[1,5-a]pyrimidines.
- Nucleophilic substitution at the 7-chloro position is highly selective and efficient, often exceeding 90% yield, enabling the introduction of various amine nucleophiles for further diversification.
- Suzuki coupling reactions to introduce aryl groups, including 3-fluorophenyl, are well-established and provide yields typically in the range of 80–90%, demonstrating the robustness of palladium-catalyzed cross-coupling in this system.
- Alternative cyclization methods using microwave irradiation or solvent-free conditions offer faster synthesis and good yields (up to 85–90%) for the pyrazolo[1,5-a]pyrimidine core, though these are less specific to the 5,7-dichloro-2-(3-fluorophenyl) derivative.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazolo[1,5-A]pyrimidine ring can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized pyrazolo[1,5-A]pyrimidine derivatives with different substituents at the chlorine positions.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has shown activity against various cancer cell lines by targeting kinases that are crucial for tumor growth and survival. The structure allows for modifications that enhance its selectivity and potency against different cancer types .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes, including those involved in metabolic pathways. Its structural features enable it to bind effectively to enzyme active sites, thus blocking their function. This property is particularly useful in developing treatments for diseases where enzyme activity contributes to pathophysiology .
Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, making them candidates for applications in material science. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to absorb and emit light efficiently .
Combinatorial Library Design
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to serve as a building block in combinatorial chemistry. Researchers can generate libraries of related compounds to explore structure-activity relationships systematically. This approach accelerates the discovery of new drugs and materials with desirable properties .
Case Studies and Research Findings
- Anticancer Studies :
- Enzyme Inhibition :
- Material Applications :
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Molecular Pathways: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and pharmacological properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Research Findings
- SAR Insights : Fluorine at position 3 of the phenyl ring maximizes kinase binding, while chlorine at positions 5 and 7 improves metabolic stability .
- Clinical Potential: The compound’s nanomolar potency against Pim-1 and Flt-3 kinases positions it as a candidate for hematologic malignancies .
- Limitations : High lipophilicity (due to Cl/F) may limit aqueous solubility, necessitating formulation optimization .
Biological Activity
5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-A]pyrimidine family, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H6Cl2FN3
- Molecular Weight : 282.10 g/mol
- CAS Number : 57489-77-7
This compound features a pyrazole ring fused to a pyrimidine structure with dichloro and fluorophenyl substituents that enhance its chemical properties and biological interactions.
Research indicates that this compound exhibits several mechanisms of biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, related pyrazolo[1,5-A]pyrimidines have demonstrated significant inhibitory activity against CDK7 and FLT3 kinases, which are crucial in cell cycle regulation and cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For example, similar derivatives have shown effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .
- Selective Binding Affinity : The presence of halogen substituents enhances the compound's binding affinity to biological targets, potentially leading to improved selectivity toward cancer cells while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity:
- The dichloro substituents at positions 5 and 7 are believed to enhance the compound's reactivity and interaction with biological targets.
- The fluorophenyl group at position 3 contributes to the electronic properties of the molecule, facilitating better binding to enzyme active sites.
Anticancer Activity
A study evaluated several pyrazolo[1,5-A]pyrimidine derivatives for their anticancer properties. Among these, this compound demonstrated significant activity against various cancer cell lines. The IC50 values indicated potent inhibition of cell growth compared to standard chemotherapeutics .
Antimicrobial Studies
In vitro tests revealed that compounds structurally related to this compound exhibited strong antimicrobial effects against Staphylococcus aureus and Escherichia coli. The most active derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine | Fluorine and methyl substituents | Anticancer activity |
| 7-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine | Chlorine and fluorine substituents | Kinase inhibition |
| 5-Bromo-2-(phenyl)pyrazolo[1,5-A]pyrimidine | Bromine substituent | Antimicrobial properties |
This table illustrates how variations in substituents can influence the biological activities of pyrazolo[1,5-A]pyrimidines.
Q & A
Basic Question: What synthetic strategies are available for preparing 5,7-dichloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves two primary routes:
- Cyclocondensation : Reaction of substituted aminopyrazoles with dicarbonyl synthons. However, this method suffers from poor regiocontrol and functional group tolerance .
- Palladium-Catalyzed C-H Arylation : A regioselective approach enabling direct arylation at either the C3 or C7 position. For example, SPhos ligand promotes arylation at the acidic C7 position, while phosphine-free conditions favor electron-rich C3 substitution .
Optimization Tips : Use microwave irradiation or ultrasound to reduce reaction time and improve yields (e.g., 67–70% yields in ).
Basic Question: How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural integrity?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions via chemical shifts (e.g., C7-Cl groups show distinct downfield shifts) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks in ).
- X-Ray Crystallography : Resolves regiochemistry ambiguities, as demonstrated for 3-(2,4-dichlorophenyl) derivatives in .
Table 1 : Example Characterization Data from :
| Compound | Yield (%) | m.p. (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| 10c | 62 | 266–268 | 8.2 (C7-NH₂), 7.5 (Ar-H) |
| 14 | 67 | 233–235 | 8.5 (C3-Cl), 6.9 (Ar-H) |
Advanced Question: How can regiochemical conflicts during C-H functionalization be resolved?
Answer:
Regioselectivity challenges arise due to competing electronic (C3) vs. acidic (C7) sites. Strategies include:
- Catalyst Control : SPhos ligand directs arylation to C7 via acid-base interactions, while phosphine-free Pd catalysis targets electron-rich C3 .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (not explicitly in evidence but inferred from mechanistic discussions in ).
Case Study : Switching from SPhos to PivOH additive in Pd catalysis alters regioselectivity from C7 to C3 in pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Question: How should researchers address contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?
Answer:
Discrepancies often stem from structural variations or assay conditions. Methodological considerations:
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 6,7-dimethyl substitution enhances COX-2 inhibition (IC₅₀ = 0.1 µM), while 5-Cl reduces activity .
- Standardized Assays : Use human whole blood for COX-1/COX-2 inhibition ( ) and MTT assays for cytotoxicity ( ).
Table 2 : Bioactivity Comparison ( vs. 18):
| Study | Target Activity | Key Compound | IC₅₀/EC₅₀ |
|---|---|---|---|
| Almansa et al. | COX-2 Inhibition | 10f | 0.1 µM |
| Fouda et al. | Antitumor (HepG-2) | Compound 12 | 8.2 µM |
Advanced Question: What methodologies are effective for optimizing pyrazolo[1,5-a]pyrimidine solubility and bioavailability?
Answer:
- Functional Group Modulation : Introduce polar groups (e.g., -OH, -COOEt) at C5/C7 to enhance aqueous solubility (e.g., ethyl 6-fluoro-5,7-dihydroxy derivatives in ).
- Prodrug Strategies : Mask hydroxyl groups as esters or phosphates to improve membrane permeability .
- Cocrystallization : Use coformers like succinic acid to stabilize metastable polymorphs (e.g., ’s single-crystal X-ray data).
Advanced Question: How can computational tools guide the design of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
Answer:
- Docking Studies : Map interactions with kinase ATP-binding pockets. For example, 3-fluorophenyl groups may occupy hydrophobic pockets, while Cl substituents enhance H-bonding .
- QSAR Models : Correlate electronic parameters (Hammett σ) with IC₅₀ values to prioritize substituents .
Example : A QSAR model for antitumor activity identified electron-withdrawing groups at C5/C7 as critical for potency ( ).
Basic Question: What safety protocols are recommended for handling halogenated pyrazolo[1,5-a]pyrimidines?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
